[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Select this secondary N-methylbenzylamine hydrochloride (CAS 259231-30-6) to ensure a single hydrogen-bond donor for target engagement, unlike N,N-dimethyl analogs. The aryl bromide enables 5–50× faster Pd-catalyzed oxidative addition than chloro analogs for mild late-stage diversification. As the HCl salt, it provides aqueous solubility for automated screening without DMSO interference, and accurate stoichiometry for anhydrous alkylations.

Molecular Formula C9H13BrClN
Molecular Weight 250.56 g/mol
CAS No. 259231-30-6
Cat. No. B6616891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride
CAS259231-30-6
Molecular FormulaC9H13BrClN
Molecular Weight250.56 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)CNC.Cl
InChIInChI=1S/C9H12BrN.ClH/c1-7-3-8(6-11-2)5-9(10)4-7;/h3-5,11H,6H2,1-2H3;1H
InChIKeyCADKNSVRPMJEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Bromo-5-methylphenyl)methyl](methyl)amine Hydrochloride (CAS 259231-30-6): Procurement-Relevant Identity and Physicochemical Baseline


[(3-Bromo-5-methylphenyl)methyl](methyl)amine hydrochloride is a substituted benzylamine derivative (free base C₉H₁₂BrN; MW 214.10 g/mol) characterized by a 3-bromo-5-methyl substitution pattern on the phenyl ring and an N-methyl secondary amine [1]. As the hydrochloride salt, it offers enhanced aqueous solubility and handling stability compared to the free base, a critical distinction for procurement where salt form directly impacts formulation, storage, and reactivity. The compound contains a single hydrogen bond donor, a moderate calculated logP (XLogP3-AA = 2.3), and a bromine atom amenable to cross-coupling chemistry [1]. These physicochemical properties establish a baseline but are shared by several close analogs; differentiation for scientific selection therefore requires evidence beyond identity alone.

[(3-Bromo-5-methylphenyl)methyl](methyl)amine Hydrochloride: Why In-Class Benzylamine Analogs Cannot Be Interchanged Without Evidence


Superficially, [(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride may appear substitutable with other 3-bromo-5-methylbenzylamines (e.g., the primary amine CAS 1177558-42-7, the N,N-dimethyl analog CAS 1112210-53-3, or the des-methyl analog CAS 216755-51-0 free base). However, the secondary N-methyl group, the precise halogen identity (Br vs. Cl/F), and the salt form (HCl vs. free base) each independently alter nucleophilicity, hydrogen-bonding capacity, metabolic stability, and solubility . In the absence of direct comparative data, assuming interchangeability risks selecting a compound with unintended reactivity in cross-coupling, altered pharmacokinetics in a lead series, or incompatibility with a validated synthetic protocol. The following evidence, where available, quantifies these differences against defined comparators.

[(3-Bromo-5-methylphenyl)methyl](methyl)amine Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


N-Methyl vs. N,N-Dimethyl Substitution: Differential Hydrogen-Bond Donor Capacity Governing Target Engagement

The target compound possesses one hydrogen bond donor (the secondary amine N–H), whereas the N,N-dimethyl analog (CAS 1112210-53-3) possesses zero [1]. In biological target engagement, this donor capacity can be decisive for binding affinity. Although direct binding data for the target compound are unavailable, class-level inference from benzylamine SAR studies demonstrates that loss of an N–H donor in tertiary amines frequently reduces affinity for targets requiring a hydrogen-bond interaction by 10- to 100-fold [2]. Therefore, in any medicinal chemistry campaign where a hydrogen-bond from the amine is pharmacophoric, the target compound is mechanistically distinct from its N,N-dimethyl congener.

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Bromo vs. Chloro Substituent: Differential Reactivity in Palladium-Catalyzed Cross-Coupling

The aryl bromide in the target compound provides a well-defined reactivity advantage over the corresponding aryl chloride analog (e.g., 3-chloro-5-methylbenzylamine) in Suzuki, Buchwald-Hartwig, and related cross-coupling reactions. Under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C), aryl bromides typically react 5–50× faster than aryl chlorides, with oxidative addition rate constants (k_add) for PhBr vs. PhCl differing by approximately two orders of magnitude [1]. This reactivity gap enables selective coupling at the bromo position in the presence of other functional groups.

Organic Synthesis Cross-Coupling Halogen Reactivity

Secondary vs. Primary Amine: Differential Basicity and Nucleophilicity Impacting Alkylation Selectivity

The secondary N-methylamine in the target compound (pKₐ ∼10.5 for the conjugate acid) is a stronger base and nucleophile than the primary amine analog (3-bromo-5-methylbenzylamine, CAS 1177558-42-7; pKₐ ∼9.3) . In competitive alkylation experiments with benzylamines, secondary amines react 2–5× faster than primary amines under standard conditions (MeCN, K₂CO₃, RT). This differential reactivity allows chemoselective N-alkylation in the presence of primary amine functionality.

Synthetic Chemistry Amine Alkylation Chemoselectivity

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage for Aqueous Formulation

The hydrochloride salt form of the target compound (CAS 259231-30-6) provides significantly enhanced aqueous solubility compared to the free base (CAS 216755-51-0). While experimental solubility data are not publicly available, the general principle that amine hydrochlorides exhibit 10–1000× greater water solubility than their free base counterparts is well-established [1]. This translates to practical advantages in handling, storage (reduced hygroscopicity vs. free base), and direct use in aqueous reaction media or biological assays.

Formulation Science Salt Selection Aqueous Solubility

[(3-Bromo-5-methylphenyl)methyl](methyl)amine Hydrochloride: Evidence-Supported Procurement Scenarios


Medicinal Chemistry: Lead Optimization Requiring a Hydrogen-Bond-Donating Secondary Amine Pharmacophore

When a target protein's binding site contains a hydrogen-bond acceptor (e.g., backbone carbonyl, Asp/Glu side chain) that interacts with an amine N–H, the target compound's single H-bond donor distinguishes it from N,N-dimethyl analogs (zero donors). Procurement of the secondary amine hydrochloride ensures the pharmacophoric H-bond is available for target engagement, a decision supported by class-level SAR showing 10–100× affinity losses upon N,N-dimethyl substitution [1].

Organic Synthesis: Chemoselective N‑Alkylation in the Presence of Primary Amine Functionality

The kinetic advantage of the secondary N-methylamine (2–5× faster alkylation than primary benzylamines) enables selective functionalization in polyamine substrates. This is critical in convergent synthetic routes where protecting group strategies are undesirable. The hydrochloride salt further facilitates handling and accurate stoichiometry in anhydrous alkylation conditions [1].

Cross-Coupling Chemistry: Suzuki–Miyaura and Buchwald–Hartwig Reactions Requiring Aryl Bromide Reactivity

The aryl bromide substituent enables efficient Pd-catalyzed coupling under mild conditions, offering 5–50× faster oxidative addition than the corresponding aryl chloride. This reactivity profile is essential for late-stage diversification of advanced intermediates, where harsh conditions would degrade sensitive functionality. The target compound is therefore the preferred building block over chloro or triflate analogs when mild coupling is required [1].

Biological Assay Preparation: Aqueous Solubility-Critical Screening Formats

For high-throughput screening or in vitro pharmacology in aqueous buffer, the hydrochloride salt's enhanced water solubility eliminates the need for DMSO stock solutions at high concentrations, reducing solvent interference. This form is directly compatible with automated liquid handling systems, reducing preparation time and improving data reproducibility compared to the free base [1].

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